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Compound Name: Usp28-IN-2

Cat. No.: B12393081

For Immediate Release

This technical guide provides an in-depth overview of the discovery, chemical structure, and
mechanism of action of Usp28-IN-2, a potent and selective inhibitor of Ubiquitin-Specific
Protease 28 (USP28). This document is intended for researchers, scientists, and professionals
in the field of drug development and oncology.

Introduction

Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant target in cancer therapy
due to its role in stabilizing oncoproteins critical for tumor progression. USP28 is a
deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby
rescuing them from proteasomal degradation. Key substrates of USP28 include the proto-
oncoprotein c-Myc, as well as c-JUN and NOTCH1, all of which are implicated in the
proliferation and survival of cancer cells.[1][2][3] The overexpression of USP28 has been
observed in various cancers, correlating with poor prognosis.[4] This has driven the
development of small molecule inhibitors aimed at disrupting USP28 activity. Usp28-IN-2 is a
notable example of such an inhibitor, born from a structure-based drug design approach.

Discovery and Chemical Structure

Usp28-IN-2, also identified as compound 9I, was discovered through a structure-based
optimization of Vismodegib, a known Hedgehog pathway inhibitor that was incidentally found to
inhibit USP28.[5] Researchers successfully solved the co-crystal structure of Vismodegib
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bound to USP28, which provided the structural insights necessary for the rational design of
more potent and selective derivatives.[5][6] This effort led to the synthesis of a series of
Vismodegib derivatives, including Usp28-IN-2.[5]

The chemical structure of Usp28-IN-2 is characterized by a core scaffold designed to fit into a
specific allosteric pocket of the USP28 enzyme.[6]

Table 1: Chemical and Physical Properties of Usp28-IN-2

Property Value
2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-

UPAC Name (methylsuIfii]yl)benzamfgz e

Synonyms compound 9l

CAS Number 2931509-11-2

Molecular Formula C23H20CI2N203S

Molecular Weight 475.39 g/mol

Quantitative Data

Usp28-IN-2 exhibits potent and selective inhibitory activity against USP28. The following tables
summarize the key quantitative metrics reported for this compound.

Table 2: In Vitro Inhibitory Activity of Usp28-IN-2 and Related Compounds

Compound USP28 IC50 (pM)
Usp28-IN-2 (91) 0.3

Usp28-IN-3 (90) 0.1

Usp28-IN-4 (9p) 0.04

Vismodegib >10
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IC50 values represent the concentration of the inhibitor required to reduce the enzymatic
activity of USP28 by 50%. Data sourced from[7][8][9].

Table 3: Selectivity Profile of Usp28-IN-2

Deubiquitinase Selectivity vs. USP28
USsP2 High
USP7 High
USP8 High
USP9x High
UCHL3 High
UCHL5 High

High selectivity indicates that significantly higher concentrations of Usp28-IN-2 are required to
inhibit these enzymes compared to USP28. Data sourced from[7].

Table 4: Cellular Activity of Usp28-IN-2

Cell Line Assay Type Concentration (uM)  Effect
) Inhibition of colony
HCT116 Colony Formation 17.5 )
formation
. Inhibition of colony
Ls174T Colony Formation 15 )
formation
Dose-dependent
HCT116 Western Blot (c-Myc) 30, 50, 60, 80 downregulation of c-
Myc
Dose-dependent
Ls174T Western Blot (c-Myc) 20, 30, 50, 60 downregulation of c-

Myc

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.medchemexpress.com/usp28-in-2.html
https://www.medchemexpress.com/usp28-in-3.html
https://www.medchemexpress.com/usp28-in-4.html
https://www.benchchem.com/product/b12393081?utm_src=pdf-body
https://www.benchchem.com/product/b12393081?utm_src=pdf-body
https://www.medchemexpress.com/usp28-in-2.html
https://www.benchchem.com/product/b12393081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Data sourced from[7].

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization
of Usp28-IN-2.

Synthesis of Usp28-IN-2

The synthesis of Usp28-IN-2 is based on a multi-step organic synthesis protocol, starting from
commercially available reagents. The key steps involve the formation of an amide bond
between a substituted aniline and a substituted benzoic acid. The detailed synthetic scheme
can be found in the supplementary information of the primary publication by Zhou D, et al.[5]

In Vitro Deubiquitinase Inhibition Assay (IC50
Determination)

This assay quantifies the inhibitory potency of Usp28-IN-2 against USP28.

e Reagents and Materials:

[¢]

Recombinant human USP28 enzyme

[e]

Ubiquitin-rhodamine 110 substrate

o

Assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM DTT)

[¢]

Usp28-IN-2 (dissolved in DMSO)

o

384-well assay plates

[e]

Plate reader capable of measuring fluorescence
e Procedure:
1. Prepare serial dilutions of Usp28-IN-2 in DMSO.

2. Add 1 pL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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3. Add 20 pL of recombinant USP28 enzyme (at a final concentration of ~1 nM) to each well
and incubate for 30 minutes at room temperature.

4. Initiate the enzymatic reaction by adding 20 pL of ubiquitin-rhodamine 110 substrate (at a
final concentration of ~50 nM).

5. Measure the increase in fluorescence intensity (excitation/emission ~485/520 nm) every
minute for 30-60 minutes.

6. Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).

7. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data
to a four-parameter dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Usp28-IN-2 to USP28 in a cellular context.[10][11]
[12][13]

e Reagents and Materials:

o Cancer cell line of interest (e.g., HCT116)

o Cell culture medium and supplements

o Usp28-IN-2 (dissolved in DMSO)

o Phosphate-buffered saline (PBS)

o Protease inhibitor cocktail

o Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

o Western blot reagents and antibodies against USP28 and a loading control (e.g., GAPDH)
e Procedure:

1. Culture cells to ~80% confluency.
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. Treat cells with Usp28-IN-2 or DMSO (vehicle control) at the desired concentration for 1-2

hours.

. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

. Aliquot the cell suspension into PCR tubes.

. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by

cooling to room temperature.

. Lyse the cells by freeze-thaw cycles or sonication.

. Separate the soluble fraction from the precipitated proteins by centrifugation at high

speed.

. Analyze the soluble protein fraction by Western blotting using an anti-USP28 antibody.

. Quantify the band intensities and plot the fraction of soluble USP28 against the

temperature. A shift in the melting curve in the presence of Usp28-IN-2 indicates target
engagement.

c-Myc Degradation Assay (Western Blot)

This assay assesses the effect of Usp28-IN-2 on the protein levels of its substrate, c-Myc.

e Reagents and Materials:

[e]

o

[¢]

o

[e]

Cancer cell line (e.g., HCT116, Ls174T)

Usp28-IN-2 (dissolved in DMSO)

Cycloheximide (protein synthesis inhibitor)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Western blot reagents and antibodies against c-Myc and a loading control (e.g., -actin)

e Procedure:
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1. Seed cells in a multi-well plate and allow them to adhere overnight.

2. Treat the cells with various concentrations of Usp28-IN-2 or DMSO for a specified time
(e.g., 24 hours).

3. For protein stability assessment, pre-treat cells with Usp28-IN-2 for a shorter duration
(e.g., 4 hours), then add cycloheximide and harvest cells at different time points.

4. Lyse the cells and determine the total protein concentration.

5. Perform SDS-PAGE and Western blotting using primary antibodies against c-Myc and a
loading control.

6. Visualize and quantify the protein bands to determine the relative levels of c-Myc.

Signaling Pathways and Mechanism of Action

Usp28-IN-2 functions as an allosteric inhibitor of USP28. It binds to a pocket distinct from the
enzyme's active site, inducing a conformational change that likely impairs the enzyme's
deubiquitinating activity.[6] The primary consequence of USP28 inhibition is the destabilization
of its downstream substrates.

The USP28/c-Myc Signaling Axis

The best-characterized pathway affected by Usp28-IN-2 is the c-Myc degradation pathway.
Under normal conditions, the E3 ubiquitin ligase FBW?7 polyubiquitinates c-Myc, marking it for
degradation by the proteasome. USP28 counteracts this by deubiquitinating c-Myc, leading to
its stabilization and accumulation. By inhibiting USP28, Usp28-IN-2 allows the FBW7-mediated
ubiquitination and subsequent degradation of c-Myc to proceed unchecked, leading to a
reduction in cellular c-Myc levels.[2][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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